molecular formula C7H6BrNO3 B1283024 5-Bromo-2-methoxynicotinic acid CAS No. 54916-66-4

5-Bromo-2-methoxynicotinic acid

Cat. No.: B1283024
CAS No.: 54916-66-4
M. Wt: 232.03 g/mol
InChI Key: SJLXURQPRRMPIV-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxynicotinic acid can be synthesized through the bromination of 2-methoxynicotinic acid. The brominating reagent can be either N-bromosuccinimide (NBS) or elemental bromine. Here is a typical synthetic route:

Industrial Production Methods

In an industrial setting, the process can be scaled up using similar reaction conditions. For example, 100 kg of water and 20 kg of 2-methoxynicotinic acid can be added to a 200-liter kettle, followed by 32 kg of NBS. The reaction is carried out at 0-35°C for 16 hours, yielding 25.78 kg of this compound with 85% yield and 97.5% purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts.

    Amide Bond Formation: Involves amines and coupling agents like carbodiimides.

    Decarboxylation: Requires high temperatures or specific catalysts.

Major Products

Scientific Research Applications

5-Bromo-2-methoxynicotinic acid is used in various scientific research applications:

Mechanism of Action

Currently, there is no documented information on the specific mechanism of action of 5-bromo-2-methoxynicotinic acid in biological systems. its structural similarity to nicotinic acid suggests a possibility of interaction with nicotinic acid receptors. Further investigation is required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromine atom, a methoxy group, and a carboxylic acid group on the pyridine ring.

Properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXURQPRRMPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559520
Record name 5-Bromo-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-66-4
Record name 5-Bromo-2-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54916-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxynicotinic acid (20 g, 130.60 mmol) in H2O (1500 mL), Br2 (20 mL, 375.45 mmol) was added at room temperature. The mixture was stirred at room temperature overnight. The reaction mixture was filtered, washed with water and dried to provide 5-bromo-2-methoxynicotinic acid (25 g, yield: 82%). 1H-NMR (DMSO, 400 MHz) δ 13.33 (br s, 1H), 8.47 (d, J=2.4 Hz, 1H), 8.21 (d, J=2.4 Hz, 1H), 3.90 (s, 3H). MS (M+H)+: 232/234.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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